N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide
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Overview
Description
N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a phenylalanine moiety, a methoxyphenyl group, and a cyclohexylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Amide Bond: The reaction between 3-methoxyaniline and 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)-4-methylcyclohexanecarboxamide.
Coupling with Phenylalanine: The intermediate is then coupled with phenylalanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organometallic reagents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It may serve as a probe to study enzyme interactions and protein-ligand binding.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide
- N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]valinamide
Uniqueness
N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H30N2O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-(3-methoxyanilino)-1-oxo-3-phenylpropan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H30N2O3/c1-17-11-13-19(14-12-17)23(27)26-22(15-18-7-4-3-5-8-18)24(28)25-20-9-6-10-21(16-20)29-2/h3-10,16-17,19,22H,11-15H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
UZLWXPVYEILBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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